6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate
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Overview
Description
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and several drugs.
Preparation Methods
The synthesis of 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate involves multiple steps. One reported method includes the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of acetonitrile and sodium hydroxide . The intermediate products are then further reacted with various α-amino acids or γ-amino butyric acid using N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine as coupling reagents .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of amino groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the hexanal moiety can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate has been studied for its potential as an antiparasitic agent. It has shown inhibitory activity against the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei, a parasite responsible for African sleeping sickness . This compound’s ability to inhibit FolD makes it a promising candidate for the development of new antiparasitic drugs.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other pyrimidine-based inhibitors of FolD, such as methotrexate and trimethoprim. 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is unique due to its specific structure, which allows it to bind more effectively to the FolD enzyme in Trypanosoma brucei . This specificity could potentially lead to fewer side effects and greater efficacy in treating parasitic infections.
Properties
CAS No. |
647831-48-9 |
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Molecular Formula |
C12H17F3N4O4 |
Molecular Weight |
338.28 g/mol |
IUPAC Name |
6-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)hexanal;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N4O2.C2HF3O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8;3-2(4,5)1(6)7/h6H,1-5H2,(H5,11,12,13,14,16);(H,6,7) |
InChI Key |
PKNJVGOSJWGBTL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=O)CCC1=C(N=C(NC1=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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